N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide: is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a piperidinone ring, and a nitrobenzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps:
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Formation of the Piperidinone Ring: : The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a diketone can yield the piperidinone structure.
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Attachment of the Methoxy Group: : The methoxy group is introduced via methylation of a phenolic precursor using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
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Sulfonamide Formation: : The sulfonamide moiety is formed by reacting the amine group of the piperidinone derivative with a sulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, under basic conditions.
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Final Coupling: : The final step involves coupling the methoxy-substituted phenyl ring with the piperidinone-sulfonamide intermediate, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
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Reduction: : The nitro group can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like tin(II) chloride in hydrochloric acid.
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Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition, receptor modulation, or antimicrobial properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide: Lacks the piperidinone ring, which may affect its biological activity and chemical reactivity.
N-(3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide: Similar structure but without the methoxy group, potentially altering its properties.
Uniqueness
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is unique due to the combination of its methoxy group, piperidinone ring, and nitrobenzenesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivities compared to similar compounds.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-16-10-9-13(12-15(16)20-11-5-4-8-18(20)22)19-28(25,26)17-7-3-2-6-14(17)21(23)24/h2-3,6-7,9-10,12,19H,4-5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYIQKEHXESQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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